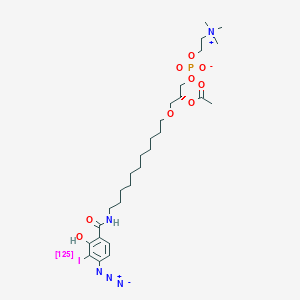

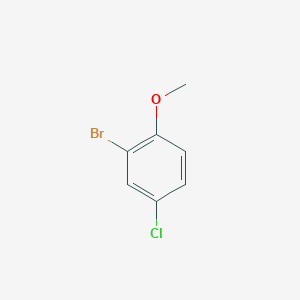

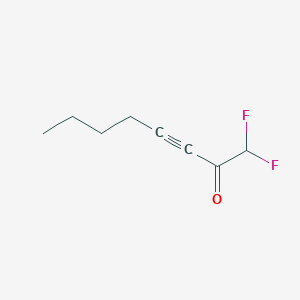

![molecular formula C8H16ClNO B057544 4-Azoniaspiro[3.5]nonan-2-ol;chloride CAS No. 15285-58-2](/img/structure/B57544.png)

4-Azoniaspiro[3.5]nonan-2-ol;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azoniaspiro salts involves the preparation of novel spirocyclic 'azoniaspiro' salts, derived from different-sized rings. These compounds are synthesized to explore their suitability in applications requiring elevated temperatures, with a focus on improving the thermal stability of ionic liquids. The synthesis process typically employs a combination of experimental and computational approaches to characterize the stable geometries and ion-pairing behavior of these species (Clough et al., 2016).

Molecular Structure Analysis

X-ray diffraction and Density Functional Theory (DFT) methods are commonly used to investigate the molecular structure of azoniaspiro salts. These approaches help in understanding the conformation of the cation in crystal and solution states. For example, the molecular structure of 5-azonia-spiro[4.4]nonane cations has been studied, revealing various types of conformations, which are crucial for their chemical reactivity and physical properties (Sukizaki et al., 2007).

Chemical Reactions and Properties

Azoniaspiro salts undergo specific chemical reactions, including transition state structures optimization and thermal decomposition mechanisms, elucidated using DFT. These reactions are pivotal in determining the thermal stabilities and potential applications of azoniaspiro salts in higher-temperature environments (Clough et al., 2016).

Physical Properties Analysis

The physical properties, especially the thermal stabilities of azoniaspiro salts, are characterized using various techniques, including Thermogravimetry-Mass Spectrometry. These studies aim to identify compounds with improved thermal stabilities and potentially higher-temperature stable-liquid ranges, which are beneficial for their application in ionic liquid technologies (Clough et al., 2016).

Chemical Properties Analysis

The chemical stability of azoniaspiro salts in alkaline media and their reactivity are crucial for their applications. Studies on small molecule cations provide insights into the alkaline stability of corresponding polymer membranes. This research is foundational for the development of alkaline-stable anion exchange membranes (AEMs), enhancing the performance of energy storage devices (Gu et al., 2016).

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Chloride ions, including those from 4-Azoniaspiro[3.5]nonan-2-ol;chloride, play a significant role in advanced oxidation processes (AOPs). These ions interact with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals can directly react with organic compounds or produce other radicals for the degradation of pollutants. This interaction is crucial for environmental applications, especially in water treatment, where chloride ions are ubiquitous. However, the formation of potentially toxic chlorinated by-products and their environmental impacts need careful consideration and further research (Oyekunle et al., 2021).

Food Processing and Preservation

In the food industry, chloride salts, like sodium chloride, are essential for flavor enhancement, preservation, and antimicrobial activity. Their ability to reduce water activity and inhibit microbial growth is fundamental in food safety and shelf-life extension. However, the negative health implications of excessive sodium intake, such as hypertension and cardiovascular diseases, have prompted research into salt reduction strategies. These strategies include using alternative salts (e.g., potassium chloride) and flavor enhancers, highlighting the complex role of chloride ions in food science and nutrition (Albarracín et al., 2011).

Spiropyran Derivatives for Sensing Applications

Spiropyrans, which can potentially include derivatives of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, are notable for their photochromic properties. These compounds can switch between two forms under different light conditions, making them valuable in sensing applications. Spiropyran derivatives are used to detect various substances, including metal ions and organic compounds, through changes in their optical properties. This versatility underscores the potential of 4-Azoniaspiro[3.5]nonan-2-ol;chloride derivatives in developing new sensing technologies for environmental monitoring, biomedical applications, and material science (Ali et al., 2020).

Eigenschaften

IUPAC Name |

4-azoniaspiro[3.5]nonan-2-ol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8,10H,1-7H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHOOISVAOJLPM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(CC1)CC(C2)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azoniaspiro[3.5]nonan-2-ol chloride | |

CAS RN |

15285-58-2 |

Source

|

| Record name | 2-Hydroxy-4-azoniaspiro[3,5]nonane chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

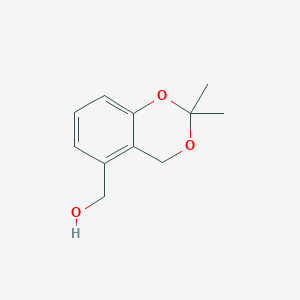

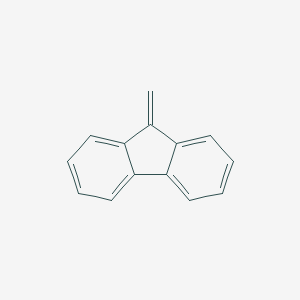

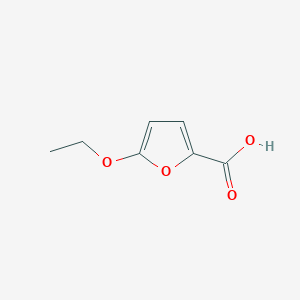

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)